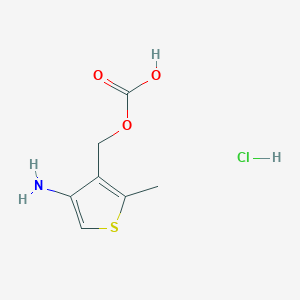
(4-Amino-2-methylthiophen-3-yl)methyl hydrogen carbonate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-2-methylthiophen-3-yl)methyl hydrogen carbonate hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group, a methyl group, and a hydrogen carbonate group attached to the thiophene ring, along with a hydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-methylthiophen-3-yl)methyl hydrogen carbonate hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction. Nitration of the thiophene ring with nitric acid produces a nitrothiophene, which is then reduced to the corresponding aminothiophene using reducing agents like iron and hydrochloric acid.
Methylation: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Hydrogen Carbonate Formation: The hydrogen carbonate group can be introduced by reacting the aminomethylthiophene with carbon dioxide under basic conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the amino group if it has been oxidized.
Substitution: The compound can participate in substitution reactions, where the amino or methyl groups can be replaced by other functional groups.
Hydrolysis: The hydrogen carbonate group can undergo hydrolysis to form the corresponding alcohol and carbon dioxide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Reagents like halogens or alkyl halides in the presence of a base can facilitate substitution reactions.
Hydrolysis: Acidic or basic conditions can promote hydrolysis.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiophenes.
Hydrolysis: Alcohols and carbon dioxide.
科学的研究の応用
(4-Amino-2-methylthiophen-3-yl)methyl hydrogen carbonate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (4-Amino-2-methylthiophen-3-yl)methyl hydrogen carbonate hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the amino and methyl groups can influence its binding affinity and specificity for these targets. The hydrogen carbonate group may also play a role in modulating its activity by affecting its solubility and stability.
類似化合物との比較
Similar Compounds
- (4-Amino-2-methylthiophen-3-yl)methyl hydrogen sulfate
- (4-Amino-2-methylthiophen-3-yl)methyl hydrogen phosphate
- (4-Amino-2-methylthiophen-3-yl)methyl hydrogen sulfite
Uniqueness
(4-Amino-2-methylthiophen-3-yl)methyl hydrogen carbonate hydrochloride is unique due to the presence of the hydrogen carbonate group, which can influence its chemical reactivity and biological activity. Compared to its sulfate, phosphate, and sulfite analogs, the hydrogen carbonate derivative may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for specific research and industrial applications.
特性
分子式 |
C7H10ClNO3S |
|---|---|
分子量 |
223.68 g/mol |
IUPAC名 |
(4-amino-2-methylthiophen-3-yl)methyl hydrogen carbonate;hydrochloride |
InChI |
InChI=1S/C7H9NO3S.ClH/c1-4-5(2-11-7(9)10)6(8)3-12-4;/h3H,2,8H2,1H3,(H,9,10);1H |
InChIキー |
AWJVPBXLCZGMGK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CS1)N)COC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


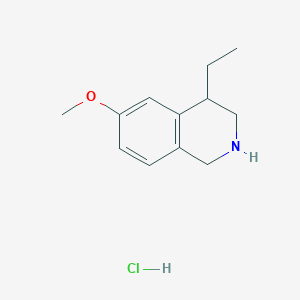
![cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B15067521.png)
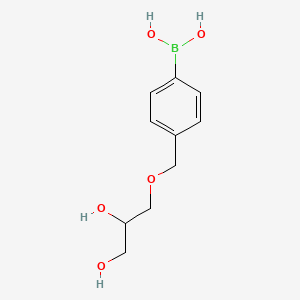


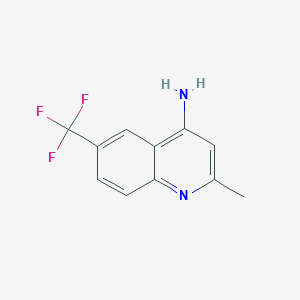

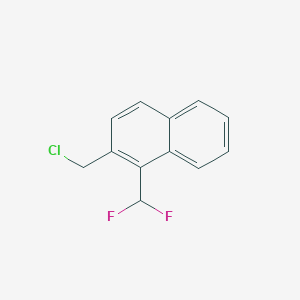
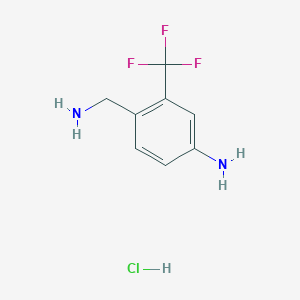

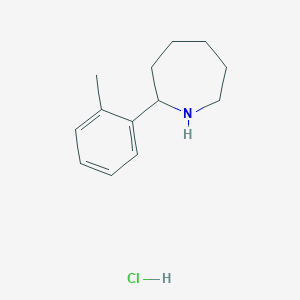
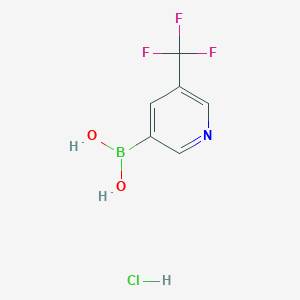

![6-Bromo-8-methoxyimidazo[1,5-a]pyridine](/img/structure/B15067581.png)
